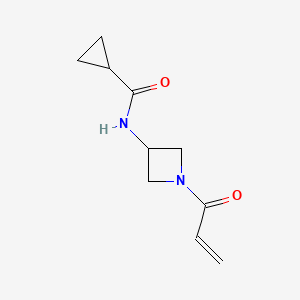![molecular formula C14H17NO2 B2559095 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid CAS No. 351370-94-0](/img/structure/B2559095.png)
5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid is a chemical compound with the molecular formula C14H17NO2 . It is a light yellow solid . This compound is often used in medicinal chemistry .
Synthesis Analysis
The synthesis of 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid involves a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions . The key reaction is a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions .
Molecular Structure Analysis
The InChI code for 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid is 1S/C14H17NO2/c16-13(17)12-9-15(10-14(12)6-7-14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) . The molecular weight of the compound is 231.29 .
Chemical Reactions Analysis
The chemical reactions involving 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid are complex and involve multiple steps. For instance, the preparation of enantioenriched α-amino acid derivatives by alkylation of benzophenone imines of glycine alkyl esters under chiral phase-transfer catalysis (PTC) was first introduced by O’Donnell in 1978 .
Physical And Chemical Properties Analysis
5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid is a light yellow solid . It has a molecular weight of 231.29 . The InChI code for this compound is 1S/C14H17NO2/c16-13(17)12-9-15(10-14(12)6-7-14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) .
Wissenschaftliche Forschungsanwendungen
Azelaic Acid's Pharmacological Properties
Azelaic acid, a saturated dicarboxylic acid, has demonstrated efficacy in treating acne and hyperpigmentary skin disorders. Its mechanism of action may be related to its inhibition of mitochondrial oxidoreductase activity and DNA synthesis, highlighting the therapeutic potential of certain carboxylic acids in dermatology (Fitton & Goa, 1991).
Carboxylic Acids in Plant-Derived Compounds
Natural carboxylic acids from plants exhibit a range of biological activities. Structural differences among these acids affect their antioxidant, antimicrobial, and cytotoxic activities. This review suggests the importance of carboxylic acids' structural attributes in determining their biological functions, which could be relevant for designing compounds with specific activities (Godlewska-Żyłkiewicz et al., 2020).
Inhibition by Carboxylic Acids in Biocatalysis
Understanding the inhibitory effects of carboxylic acids on microbes is crucial for metabolic engineering. This knowledge can enhance the production of biorenewable chemicals, demonstrating the role of carboxylic acids in industrial biotechnology and microbial tolerance improvement strategies (Jarboe et al., 2013).
Applications in Nylon Material Production
Medium-chain dicarboxylic acids (MDCAs) are critical for nylon production and serve as platform chemicals across various industries. Biotechnological advancements in MDCAs' production from biowaste highlight the environmental and economic benefits of carboxylic acids in sustainable manufacturing processes (Li et al., 2020).
Eigenschaften
IUPAC Name |
5-benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13(17)12-9-15(10-14(12)6-7-14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAZATCEOJHMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2C(=O)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2559016.png)
![1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B2559019.png)
![4-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2559020.png)
![(E)-4-(Dimethylamino)-N-[2-(4-methyl-2-phenylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B2559021.png)


![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2559026.png)

![N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2559029.png)

![3-amino-N-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2559032.png)

